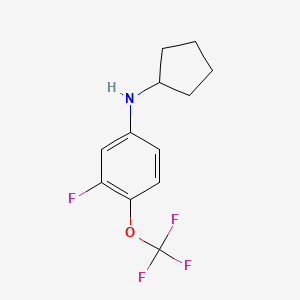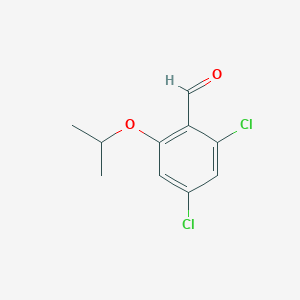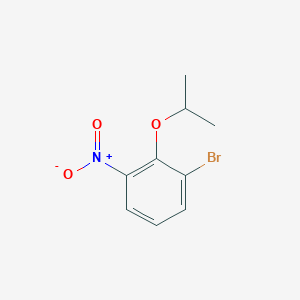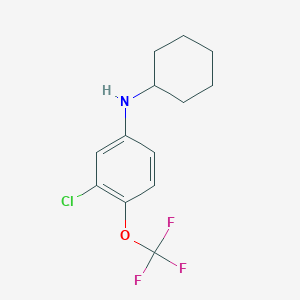
N-cyclopentyl-3-fluoro-4-(trifluoromethoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-3-fluoro-4-(trifluoromethoxy)aniline: is an organic compound that features a cyclopentyl group attached to an aniline ring, which is further substituted with a fluoro group and a trifluoromethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-3-fluoro-4-(trifluoromethoxy)aniline typically involves the following steps:
Formation of the aniline derivative: The starting material, 3-fluoro-4-(trifluoromethoxy)aniline, is prepared through a series of reactions including nitration, reduction, and substitution.
Cyclopentylation: The aniline derivative is then subjected to cyclopentylation using cyclopentyl halides under basic conditions to form the desired N-cyclopentyl derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-cyclopentyl-3-fluoro-4-(trifluoromethoxy)aniline can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can participate in various substitution reactions, such as halogenation or alkylation, to form different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
- Oxidation products include nitroso and nitro derivatives.
- Reduction products include various amine derivatives.
- Substitution products depend on the specific substituents introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-cyclopentyl-3-fluoro-4-(trifluoromethoxy)aniline is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology and Medicine: The compound is investigated for its potential biological activities, including its role as a ligand in receptor binding studies and its potential therapeutic applications.
Industry: In the materials science field, this compound is explored for its potential use in the development of new materials with unique properties, such as improved thermal stability and chemical resistance.
Wirkmechanismus
The mechanism of action of N-cyclopentyl-3-fluoro-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group is known to enhance the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity and leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
N-cyclopentyl-3-fluoro-4-methoxyaniline: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
N-cyclopentyl-3-chloro-4-(trifluoromethoxy)aniline: Similar structure but with a chloro group instead of a fluoro group.
Uniqueness: N-cyclopentyl-3-fluoro-4-(trifluoromethoxy)aniline is unique due to the presence of both fluoro and trifluoromethoxy groups, which impart distinct electronic and steric properties. These properties can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
N-cyclopentyl-3-fluoro-4-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F4NO/c13-10-7-9(17-8-3-1-2-4-8)5-6-11(10)18-12(14,15)16/h5-8,17H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSGCSIQVGAFGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=CC(=C(C=C2)OC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Chloro-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8159179.png)













